molecular formula C18H24N2O2 B14130016 3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1007683-66-0

3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B14130016
CAS No.: 1007683-66-0
M. Wt: 300.4 g/mol
InChI Key: BHVIYJAUTLMBEE-UHFFFAOYSA-N
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Description

3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with a unique structure that includes a cyclohexane ring and a diazocin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps. One common method starts with the reaction of a suitable amine with acetyl chloride in pyridine to form an amide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the diazocin core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as column chromatography and crystallization are often employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is unique due to its specific structural features, such as the cyclohexane ring and the diazocin core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1007683-66-0

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

11-(cyclohexanecarbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C18H24N2O2/c21-17-8-4-7-16-15-9-13(11-20(16)17)10-19(12-15)18(22)14-5-2-1-3-6-14/h4,7-8,13-15H,1-3,5-6,9-12H2

InChI Key

BHVIYJAUTLMBEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Origin of Product

United States

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